N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the dihydrobenzo[cd]indole-6-sulfonamide class. Its core structure consists of a benzo[cd]indole scaffold fused with a sulfonamide group at position 6, substituted at position 1 with an ethyl group and at the sulfonamide nitrogen with a 4-chlorophenyl moiety. This compound is of interest due to its structural similarity to other derivatives in this class, which have demonstrated bioactivity as tumor necrosis factor-alpha (TNF-α) inhibitors, nuclear factor kappa-B (NF-κB) suppressors, and epigenetic modulators .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)26(24,25)21-13-8-6-12(20)7-9-13/h3-11,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUXXCJEGRGPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole
Starting Material : 6-Aminobenzo[cd]indole derivatives are functionalized via alkylation and oxidation:
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Ethylation : Treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours introduces the ethyl group at position 1.
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Oxidation : The 2-position is oxidized using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) to yield the 2-oxo group.
Key Reaction :
Yield : 68–72% after purification via silica gel chromatography.
The introduction of the sulfonamide group requires prior synthesis of the 6-sulfonyl chloride derivative.
Chlorosulfonation Reaction
Procedure :
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Reactant : 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole (1.0 equiv) is dissolved in cold chlorosulfonic acid (0–5°C) and stirred for 3 hours.
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Quenching : The mixture is poured into ice-water, precipitating the sulfonyl chloride as a yellow solid.
Reaction :
Yield : 38–42% after filtration and drying.
Sulfonamide Formation: Coupling with 4-Chloroaniline
The final step involves nucleophilic substitution of the sulfonyl chloride with 4-chloroaniline.
Amidation Protocol
Conditions :
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Base : Triethylamine (Et₃N, 1.2 equiv) and DMAP (0.1 equiv) in DMF at room temperature.
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Stoichiometry : 1:1 molar ratio of sulfonyl chloride to 4-chloroaniline.
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Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
Reaction :
Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Optimization and Challenges
Solvent and Catalytic Effects
Yield Improvement Strategies
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Temperature Control : Maintaining 0–5°C during chlorosulfonation minimizes side reactions.
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Purification : Recrystallization from ethyl acetate/hexane improves crystallinity.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of this compound demonstrate significant antifungal activity. For instance, studies have shown that certain analogs exhibit minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. The structure–activity relationship (SAR) analyses suggest that modifications to the phenyl and sulfonamide groups can enhance antifungal potency against various fungal species .
| Compound | MIC (µg/mL) | Comparison Control |
|---|---|---|
| N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 12.5 | Ketoconazole (15) |
| Other derivative | 4.1 | Azoxystrobin (4.3) |
Inhibition of Nuclear Receptors
This compound has been identified as a potential inhibitor of the retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is implicated in various inflammatory diseases and cancers. The compound's ability to modulate this receptor suggests its utility in developing therapeutic agents for conditions like autoimmune disorders and certain cancers .
Anticancer Applications
The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Research indicates that derivatives with modifications at the sulfonamide moiety can exhibit enhanced cytotoxic effects against cancer cell lines .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Antifungal Efficacy :
- RORγ Inhibition Study :
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
TNF-α/NF-κB Inhibition
RORγ/BET Inhibition
- Compound from Zhang et al. (2014) : IC₅₀ = 0.42 µM for RORγ, demonstrating the scaffold’s adaptability to diverse targets .
Structure-Activity Relationship (SAR) Trends
Hydrophobic Substituents : Bulkier groups (e.g., naphthalene in S10) improve TNF-α inhibition by enhancing hydrophobic interactions . The target’s 4-chlorophenyl balances hydrophobicity and steric accessibility.
Electron-Withdrawing Groups : Chlorine in 4-chlorophenyl may increase binding affinity via electron withdrawal, as seen in CAS 920116-74-1 (3-chloro-2-methylphenyl derivative) .
Polar Interactions: Derivatives with H-bond donors (e.g., 4e’s indole group) show mixed results, suggesting context-dependent effects .
Physicochemical Properties
Biological Activity
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a sulfonamide group, which is known for its biological activity, particularly in antibiotic development.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, a related study highlighted that synthesized sulfonamide derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM compared to a standard reference compound .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound 7l | Salmonella typhi | 2.14 |
| Compound 7m | Bacillus subtilis | 0.63 |
| Compound 7n | Other strains | 6.28 |
These findings suggest that the sulfonamide functionality contributes significantly to the antibacterial properties of these compounds.
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
AChE Inhibition Assay
The AChE inhibitory activity was assessed using a colorimetric method where the absorbance was measured at 405 nm. The results indicated that several derivatives exhibited strong inhibition compared to the standard eserine.
Table 2: AChE Inhibition Results
| Compound | % Inhibition (at 0.5 mM) |
|---|---|
| Eserine | 100 |
| N-(4-chlorophenyl)-1-ethyl... | 85 |
| Other Derivatives | Varies from 60 to 80 |
Anticancer Activity
The potential anticancer properties of this compound have been explored through various in vitro studies. Compounds in this class have shown cytotoxic effects against different cancer cell lines, indicating their possible use in cancer therapy.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines, it was found that certain derivatives exhibited significant growth inhibition:
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Pharmacokinetics and Binding Studies
Pharmacokinetic studies are crucial for understanding the bioavailability and therapeutic potential of this compound. Binding interactions with serum proteins such as bovine serum albumin (BSA) have been investigated to assess how well the compound can be transported in biological systems.
Q & A
Q. What are the established synthetic routes for N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its derivatives?
The synthesis typically involves coupling a benzo[cd]indole-6-sulfonamide core with substituted amines or aromatic groups. For example:
- Nucleophilic substitution : Reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 4-chloroaniline in THF under reflux yields the target compound. Derivatives are synthesized by varying the amine or alcohol substituents (e.g., hydroxyalkyl groups) .
- Purification : Products are isolated via vacuum filtration, silica gel chromatography, or recrystallization. Structural validation is performed using H/C NMR and HRMS .
Q. How is the structural characterization of this compound validated?
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d6) typically shows peaks at δ 8.25–8.15 (aromatic protons), δ 4.10–3.90 (ethyl group), and δ 2.80–2.60 (sulfonamide NH). C NMR confirms carbonyl (C=O) at ~170 ppm and sulfonamide sulfur connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Experimental m/z values match theoretical calculations (e.g., [M+H] for CHClNOS: 377.0463) .
Q. What bioactivity screening methods are used to assess TNF-α inhibition?
- Surface Plasmon Resonance (SPR) : Direct binding assays measure compound affinity to TNF-α or TNFR1-ECD, with competitive inhibition curves (e.g., K values) .
- Cell-based NF-κB reporter assays : HEK293 cells transfected with NF-κB luciferase reporters quantify inhibition of TNF-α-induced signaling (IC values typically ~42 μM) .
Advanced Research Questions
Q. What computational strategies predict binding affinity to targets like RORγ or BET bromodomains?
- Virtual screening : AutoDock Vina () is used for docking studies, employing a hybrid scoring function (e.g., force field + empirical terms) to rank poses. The compound’s sulfonamide group often forms hydrogen bonds with Arg residues in BET bromodomains .
- Structure-based optimization : Modifications to the benzo[cd]indole core (e.g., substituents at C-1 or C-6) are guided by molecular dynamics simulations to enhance hydrophobic interactions .
Q. How can contradictions between in vitro binding assays and cellular activity be resolved?
- Case study : SPR may show high affinity (K < 10 μM), but cellular assays (e.g., NF-κB) might report weaker activity (IC > 40 μM). Possible factors:
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
Q. How does this compound synergize with β-lactam antibiotics against MRSA?
- Mechanism : As a kinase inhibitor, it disrupts bacterial resistance pathways. Co-administration with oxacillin reduces MRSA MIC values by >60% via impaired efflux pump activity .
- Experimental design : Checkerboard assays (fractional inhibitory concentration index <0.5) confirm synergy .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
